Physicochemical Profiling & Transport Kinetics of Valyl-Alanine (Val-Ala)
Physicochemical Profiling & Transport Kinetics of Valyl-Alanine (Val-Ala)
[1]
Executive Summary
Valyl-Alanine (Val-Ala) is a canonical hydrophobic dipeptide often utilized as a reference substrate in the characterization of proton-coupled oligopeptide transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2).[1] Unlike "surface-hydrolyzed" peptides, Val-Ala is classified as a "Class 1 (Deep)" dipeptide , meaning it resists significant hydrolysis at the intestinal brush border, is transported intact into the enterocyte, and undergoes rapid hydrolysis within the cytosol.
This guide provides a rigorous physicochemical profile of Val-Ala, detailing its thermodynamic constants, transport kinetics, and validated analytical protocols. It serves as a foundational resource for scientists developing peptide-based prodrugs (e.g., valacyclovir analogs) or studying intestinal absorption mechanisms.[1]
Molecular Architecture & Fundamental Constants[1]
Val-Ala exists primarily as a zwitterion in physiological aqueous environments.[1] Its physicochemical behavior is governed by the hydrophobic side chains (isopropyl and methyl) and the charged termini.
Structural Visualization
The following diagram illustrates the zwitterionic equilibrium and stereochemistry of L-Valyl-L-Alanine at physiological pH (7.4).
Core Physicochemical Data
Data synthesized from computed models and experimental dipeptide databases.
| Parameter | Value | Context/Notes |
| Molecular Formula | C₈H₁₆N₂O₃ | |
| Molecular Weight | 188.22 g/mol | Monoisotopic Mass: 188.116 Da |
| pKa₁ (Carboxyl) | 3.15 (est) | Lower than free Ala (2.[1]3) due to peptide bond effect.[1] |
| pKa₂ (Amino) | 8.25 (est) | Lower than free Val (9.[1]6) due to electron-withdrawing amide.[1] |
| Isoelectric Point (pI) | ~5.70 | Calculated as (pKa₁ + pKa₂)/2.[1] |
| LogP (Octanol/Water) | -2.49 | Highly hydrophilic; negligible passive diffusion.[1] |
| Water Solubility | > 40 g/L | Highly soluble; forms clear solutions.[1] |
| Crystal System | Hexagonal | Space group P6(1); forms hydrophobic columns.[1] |
Expert Insight: The low LogP (-2.49) confirms that Val-Ala cannot permeate cell membranes via passive diffusion.[1] Its high oral bioavailability is exclusively attributable to active transport via PEPT1.[1]
Biological Interface: Transport & Metabolism
Understanding the "Deep Hydrolysis" mechanism is critical for experimental design.[1] Val-Ala is not a substrate for brush-border aminopeptidases (like aminopeptidase N) to the same extent as other dipeptides.[1] Instead, it acts as a carrier-mediated substrate.[1]
Transport Kinetics (PEPT1 vs. PEPT2)[1]
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PEPT1 (SLC15A1): High-capacity, low-affinity transporter found in the small intestine.[1][2]
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PEPT2 (SLC15A2): High-affinity, low-capacity transporter found in the kidney proximal tubule.[1]
Metabolic Pathway Diagram
The following workflow describes the fate of Val-Ala from the intestinal lumen to the bloodstream.
Analytical Characterization Protocols
For rigorous quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is required.[1] Note that Val-Ala lacks a strong chromophore (like Tryptophan), so UV detection must be performed at low wavelengths (210 nm) where amide bonds absorb.[1]
Validated HPLC Method (Reversed-Phase)
This protocol separates Val-Ala from its constituent amino acids (Val, Ala) which may be present as degradation products.[1]
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Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is essential for retention of polar zwitterions).[1]
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Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
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Gradient:
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Flow Rate: 1.0 mL/min.[1]
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Detection: UV at 210 nm (or MS in positive mode).[1]
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Retention Order: Alanine (void) < Valine < Val-Ala.[1]
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Note: The dipeptide is slightly more hydrophobic than the individual amino acids due to the formation of the peptide bond which masks the internal charges.
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Mass Spectrometry (ESI+)[1]
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Parent Ion: [M+H]⁺ = 189.2 m/z.[1]
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Key Fragments (MS/MS):
Experimental Protocol: Cytosolic Stability Assay
To verify the "Deep Hydrolysis" classification of Val-Ala, the following assay compares stability in brush border membrane vesicles (BBMV) versus cytosolic fractions.
Materials
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Substrate: 1 mM Val-Ala in PBS (pH 7.4).
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Enzyme Source: Rat intestinal mucosal homogenate (fractionated into BBMV and Cytosol via differential centrifugation).[1]
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Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]
Step-by-Step Methodology
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Preparation: Pre-incubate enzyme fractions (BBMV and Cytosol) at 37°C for 5 minutes.
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Initiation: Add Val-Ala to each fraction (Final conc: 100 µM).
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Sampling: At t = 0, 5, 10, 15, 30, and 60 minutes, withdraw 100 µL aliquots.
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Quenching: Immediately add 200 µL Quenching Solution to stop enzymatic activity. Vortex for 30 seconds.[1]
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Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
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Analysis: Inject supernatant into HPLC (Method 4.1).
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Calculation: Plot ln(% Remaining) vs. Time.
Self-Validating Check: Include Gly-Pro as a negative control (highly resistant to hydrolysis) and Leu-Leu as a positive control (rapidly hydrolyzed by both fractions) to validate enzyme activity.[1]
References
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PubChem. (2023).[1] Valyl-Alanine Compound Summary. National Library of Medicine.[1] [Link]
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Human Metabolome Database (HMDB). (2023).[1] Metabocard for Valylalanine (HMDB0028709). [Link][1]
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Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. [Link]
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Brandsch, M. (2008).[1] Transport of drugs by intestinal peptide transporters. Journal of Pharmacy and Pharmacology. [Link]
